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Compound of Interest

Compound Name:

4-

Isopropoxycarbonylphenylboronic

acid

Cat. No.: B1301989 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

analytical methodologies for the characterization of 4-isopropoxycarbonylphenylboronic
acid, a versatile building block in medicinal chemistry and organic synthesis. This document

details expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) data, outlines detailed experimental protocols for acquiring this data, and presents a

logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data Summary
While comprehensive, publicly available datasets for 4-isopropoxycarbonylphenylboronic
acid are limited, the following tables summarize the expected spectroscopic characteristics

based on its chemical structure and data from analogous compounds. These tables serve as a

reference for researchers in the analysis and quality control of this reagent.

Table 1: Expected ¹H NMR Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.1 Doublet 2H
Aromatic C-H (ortho to

-B(OH)₂)

~7.9 Doublet 2H
Aromatic C-H (ortho to

-COOiPr)

~5.2 Septet 1H -CH(CH₃)₂

~2.5 - 3.5 Broad Singlet 2H -B(OH)₂

~1.4 Doublet 6H -CH(CH₃)₂

Table 2: Expected ¹³C NMR Data

Chemical Shift (δ) ppm Assignment

~166 C=O (Ester)

~135 Aromatic C-H

~132 Aromatic C-B

~128 Aromatic C-H

~130 Aromatic C-COOiPr

~69 -CH(CH₃)₂

~22 -CH(CH₃)₂

Table 3: Expected IR Absorption Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3500-3200 Broad, Strong
O-H stretch (B-OH, hydrogen-

bonded)

~3000-2850 Medium
C-H stretch (aromatic and

aliphatic)

~1720 Strong C=O stretch (ester)

~1600, 1480 Medium C=C stretch (aromatic ring)

~1350 Strong B-O stretch

~1280, 1100 Strong C-O stretch (ester)

Table 4: Expected Mass Spectrometry Data

m/z (Mass-to-Charge
Ratio)

Ionization Mode Assignment

209.08 ESI+ [M+H]⁺

231.06 ESI+ [M+Na]⁺

207.07 ESI- [M-H]⁻

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for 4-
isopropoxycarbonylphenylboronic acid. These protocols are generalized and may require

optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:
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Accurately weigh 5-10 mg of 4-isopropoxycarbonylphenylboronic acid.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Methanol-d₄ is

recommended to ensure the boronic acid is in its monomeric form and to exchange the

acidic B(OH)₂ protons. Deuterated chloroform (CDCl₃) can also be used, but may lead to the

formation of boroxine anhydrides, complicating the spectrum.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-64 (depending on sample concentration).

Relaxation Delay: 1-2 seconds.

Spectral Width: -2 to 12 ppm.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2 seconds.

Spectral Width: 0 to 200 ppm.

Temperature: 298 K.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (e.g.,

CD₃OD at 3.31 ppm for ¹H and 49.0 ppm for ¹³C).

Infrared (IR) Spectroscopy
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Objective: To identify functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Method 1: Attenuated Total Reflectance (ATR)

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with

isopropanol.

Record a background spectrum of the empty ATR accessory.

Place a small amount of the solid 4-isopropoxycarbonylphenylboronic acid onto the

crystal to completely cover it.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Clean the crystal thoroughly after the measurement.

Method 2: Thin Solid Film[1]

Dissolve a small amount of the solid in a volatile solvent like methylene chloride or acetone.

[1]

Drop the solution onto a salt plate (e.g., NaCl or KBr).[1]

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[1]

Place the plate in the sample holder of the spectrometer and acquire the spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an

Electrospray Ionization (ESI) source.

Sample Preparation:
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Prepare a stock solution of 4-isopropoxycarbonylphenylboronic acid in a suitable solvent

(e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

LC-MS Parameters:

LC Column: A C18 reversed-phase column is suitable for this compound.

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid,

is a common starting point.

Flow Rate: 0.2-0.5 mL/min.

Injection Volume: 1-5 µL.

Ionization Mode: ESI in both positive and negative modes to observe [M+H]⁺ and [M-H]⁻

ions, respectively.

Mass Range: Scan from m/z 50 to 500.

Capillary Voltage: Typically 3-4 kV.

Source Temperature: 120-150 °C.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any

significant fragment ions.

Analytical Workflow Visualization
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of 4-isopropoxycarbonylphenylboronic acid.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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